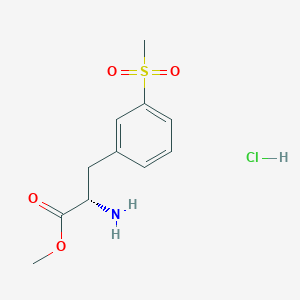

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride

Description

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 851785-21-2) is a chiral amino acid derivative with the molecular formula C₁₁H₁₆ClNO₄S and a molecular weight of 293.77 g/mol . It is a key intermediate in synthesizing Lifitegrast (CAS 1025967-78-5), a drug approved for treating dry eye disease . Structurally, it features an (S)-configured α-amino ester backbone, a 3-(methylsulfonyl)phenyl substituent, and a hydrochloride counterion. Its synthesis involves steps such as esterification, sulfonylation, and chiral resolution, followed by purification via reverse-phase chromatography .

The compound’s safety profile includes hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . It is stored under dry, room-temperature conditions and is commercially available for pharmaceutical research and development .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUYKOLKOIYVCR-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate phenylalanine derivative.

Methylation: The amino group is protected, and the carboxyl group is esterified to form the methyl ester.

Sulfonylation: The phenyl ring is then sulfonylated using methylsulfonyl chloride under basic conditions.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride exhibits significant biological activity, particularly as an intermediate in drug synthesis. Its structure suggests potential interactions with biological targets that may lead to therapeutic effects. Notably, it has been explored for:

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

- Anticancer Activity : Preliminary studies suggest that this compound could inhibit cell proliferation in various cancer cell lines, indicating potential use in cancer therapeutics .

In Vitro Studies

- Anticancer Activity :

-

Anti-inflammatory Activity :

- Research has indicated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate Hydrochloride

The (R)-enantiomer (CAS 2049127-84-4) shares identical molecular formula and weight with the target compound but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding specificity.

Ester Variants: Benzyl vs. Methyl Esters

Replacing the methyl ester with a benzyl group yields (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 1194550-59-8).

| Property | Methyl Ester (Target) | Benzyl Ester |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₄S | C₁₇H₂₀ClNO₄S |

| Molecular Weight | 293.77 g/mol | 369.86 g/mol |

| Application | Lifitegrast intermediate | Research compound |

Substituent Variations: Methoxy vs. Methylsulfonyl Groups

The methoxy group is electron-donating, reducing the compound’s acidity compared to the strongly electron-withdrawing methylsulfonyl group. This structural change impacts solubility and receptor interactions, making the methoxy variant more suitable for non-ophthalmic applications .

Functional Group Additions: Imidazole-Containing Analog

This introduces hydrogen-bonding capacity and aromaticity, which may enhance binding to enzymes or receptors. However, its lack of a sulfonyl group limits structural similarity to the target compound, redirecting its use toward non-pharmaceutical applications .

| Property | Target Compound | Imidazole Analog |

|---|---|---|

| Key Functional Group | 3-(Methylsulfonyl)phenyl | Imidazole ring |

| Molecular Weight | 293.77 g/mol | 335.40 g/mol |

| Bioactivity | Intermediate | No reported bioactivity |

Enzyme-Targeting Derivatives: AChE/BChE Inhibitors

It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 6.08 μM and 0.383 μM, respectively . This highlights the diversity of applications for amino acid-based compounds beyond intermediates.

Key Findings and Implications

- Chiral Specificity : The (S)-enantiomer’s role in Lifitegrast underscores the necessity of enantiomeric purity in drug synthesis .

- Structural Flexibility : Modifications like ester groups (methyl vs. benzyl) or substituents (methylsulfonyl vs. methoxy) tune physicochemical properties for specific applications .

- Safety Considerations : The target compound’s hazard profile necessitates careful handling compared to less reactive analogs .

Biological Activity

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, also known as Lifitegrast Intermediate 5, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H16ClNO4S

- Molecular Weight : 293.76 g/mol

- CAS Number : 851785-21-2

- Purity : ≥95%

The compound exhibits its biological activity primarily through modulation of specific pathways involved in inflammation and immune response. It is structurally related to amino acids and interacts with various receptors and enzymes that play critical roles in these processes.

Biological Activity Overview

-

Anti-inflammatory Properties :

- Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This effect is crucial in conditions such as dry eye disease, where inflammation contributes to symptoms.

-

Cytotoxic Effects :

- In vitro studies have shown that this compound possesses cytotoxic effects against certain cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in oncology.

-

Antimicrobial Activity :

- Preliminary investigations suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonyl group may enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Case Study 1: Anti-inflammatory Effects in Dry Eye Disease

A clinical trial investigated the efficacy of Lifitegrast (the marketed form of the compound) in patients with dry eye disease. Results demonstrated a significant reduction in ocular discomfort and improvement in tear production compared to placebo controls. The study highlighted the role of this compound as a potent anti-inflammatory agent.

Case Study 2: Cytotoxic Activity Against Cancer Cell Lines

In a study assessing various derivatives of methylsulfonyl compounds, this compound exhibited IC50 values comparable to established chemotherapeutic agents. The compound was particularly effective against A431 and Jurkat cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines; reduced inflammation | Clinical Trial Data |

| Cytotoxicity | Induced apoptosis in cancer cells | In Vitro Studies |

| Antimicrobial | Effective against Gram-positive/negative bacteria | Preliminary Investigations |

Table 2: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate HCl | A431 | 15.5 |

| (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate HCl | Jurkat | 12.0 |

| Doxorubicin | A431 | 10.0 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, and how can its enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving chiral resolution or asymmetric catalysis. For example, enantiopure intermediates like (S)-benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS: 1194550-59-8) are used as precursors, followed by ester hydrolysis and re-esterification under controlled conditions . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetric analysis is recommended. Purity validation should adhere to pharmaceutical standards, such as those outlined for impurity profiling in Reference Standards for Pharmaceutical Analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on the methylsulfonyl group (δ ~3.0–3.3 ppm for S-O protons) and the α-proton of the amino acid backbone (δ ~4.0–4.5 ppm for the chiral center) .

- FT-IR : Confirm the presence of ester carbonyl (C=O stretch at ~1740 cm⁻¹) and sulfonyl groups (S=O asymmetric stretch at ~1350–1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Prioritize the molecular ion [M+H]+ and fragmentation patterns to validate the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH affecting solubility) or impurities in synthesized batches. For instance, minor impurities like unreacted methylsulfonyl precursors (e.g., 3-(methylsulfonyl)benzaldehyde) can inhibit enzyme activity non-specifically . To mitigate this:

- Conduct orthogonal purity assays (e.g., LC-MS and elemental analysis).

- Use standardized biological models (e.g., AChE/BChE inhibition assays as in ) with positive controls like Donepezil.

- Perform dose-response curves in triplicate to confirm IC50 reproducibility .

Q. What strategies are recommended for optimizing the chiral synthesis of this compound to minimize racemization?

- Methodological Answer : Racemization often occurs during esterification or acidic workup. Key strategies include:

- Low-Temperature Reactions : Conduct reactions below 0°C to stabilize the amino acid’s α-center.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amine during synthesis, as demonstrated in related intermediates (e.g., (S)-Methyl 3-amino-2-((Boc)amino)propanoate hydrochloride, CAS: 181228-33-1) .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures can achieve >99% enantiomeric excess (e.g., Candida antarctica lipase B) .

Q. How should researchers design impurity profiling studies for this compound to comply with ICH guidelines?

- Methodological Answer : Follow ICH Q3A/B protocols by spiking known impurities (e.g., des-methyl analogs or sulfonic acid byproducts) into the sample matrix. For example:

Specialized Methodological Challenges

Q. What experimental considerations are critical when evaluating this compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Solubility Enhancement : The hydrochloride salt improves aqueous solubility, but co-solvents like PEG-400 or cyclodextrins may be needed for in vivo dosing .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor for sulfone reduction, a common metabolic pathway for methylsulfonyl groups .

- Tissue Distribution : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track accumulation in target tissues (e.g., ocular regions for Lifitegrast analogs) .

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound for target validation?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like LFA-1 (for Lifitegrast analogs) or tyrosine phosphatases (e.g., RPTPβ ζ inhibition as in ) .

- QSAR Analysis : Corate substituent effects (e.g., methylsulfonyl vs. sulfonamide) on bioactivity using Hammett σ constants or molecular descriptors (e.g., LogP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.